Source Temperature Advantage Over Nd(thd)₃
Nd(iPrCp)₃ is deliverable at a source temperature of approximately 160 °C under reduced pressure (~0.7 Torr), whereas the widely studied β-diketonate alternative Nd(thd)₃ (CAS 15492-47-4) requires heating to 209–212 °C just to melt and does not achieve usable vapor pressure until significantly higher temperatures [1]. In ALD practice, Nd(thd)₃-based Nd₂O₃ deposition has been reported at substrate temperatures of 200–450 °C with the solid precursor requiring sublimation from a heated source [2]. The approximately 50 °C reduction in minimum delivery temperature for Nd(iPrCp)₃ translates to reduced thermal stress on precursor delivery lines, lower risk of premature decomposition in the source vessel, and compatibility with a broader range of ALD reactor configurations [3].
| Evidence Dimension | Minimum practical precursor delivery/source temperature for ALD |
|---|---|
| Target Compound Data | ~160 °C at 0.7 Torr (Nd(iPrCp)₃) |
| Comparator Or Baseline | ~209–212 °C (melting point of Nd(thd)₃); ALD deposition requires source temperatures well above melting |
| Quantified Difference | ≥ ~50 °C lower source temperature for Nd(iPrCp)₃ |
| Conditions | Reduced-pressure ALD delivery configuration; Nd(thd)₃ data from Kosola et al. (2005) Thin Solid Films 479, 152–159 |
Why This Matters
Lower source temperature reduces precursor decomposition risk during prolonged delivery, increases precursor lifetime in the source vessel, and simplifies heater design—directly impacting process uptime and total cost of ownership in semiconductor manufacturing.
- [1] BenchChem (data cross-validated with multiple vendor SDS), Tris(i-propylcyclopentadienyl)neodymium: delivery temperature 160 °C at 0.7 Torr; ChemWhat, Nd(TMHD)₃ melting point 209–212 °C. View Source
- [2] Kosola, A.; Päiväsaari, J.; Putkonen, M.; Niinistö, L., Neodymium oxide and neodymium aluminate thin films by atomic layer deposition, Thin Solid Films, 2005, 479, 152–159. View Source
- [3] Atomic Layer Deposition of Rare-earth Oxide Thin Films for High-k Dielectric Applications, Stafford et al., ECS Trans. 2009, 19, 525 – general discussion of precursor thermal property requirements. View Source
